1-Allyl-cyclohexanecarbonitrile
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Overview
Description
1-Allyl-cyclohexanecarbonitrile is an organic compound characterized by a cyclohexane ring substituted with an allyl group and a nitrile group
Preparation Methods
The synthesis of 1-Allyl-cyclohexanecarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and allyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF).
Procedure: Cyclohexanone is first converted to its enolate form using the base. The enolate then undergoes an alkylation reaction with allyl bromide to form 1-Allyl-cyclohexanone.
Chemical Reactions Analysis
1-Allyl-cyclohexanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.
Scientific Research Applications
1-Allyl-cyclohexanecarbonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound is used in the preparation of polymeric materials through radical polymerization processes.
Catalysis: It acts as a ligand in catalytic systems for asymmetric synthesis.
Mechanism of Action
The mechanism of action of 1-Allyl-cyclohexanecarbonitrile involves its ability to participate in nucleophilic and electrophilic reactions. The nitrile group can act as a nucleophile, while the allyl group can undergo electrophilic addition reactions. These properties make it a versatile compound in organic synthesis .
Comparison with Similar Compounds
1-Allyl-cyclohexanecarbonitrile can be compared with other similar compounds, such as:
1,1’-Azobis(cyclohexanecarbonitrile): This compound is used as a radical initiator in polymerization reactions.
2,2’-Azobis(2-methylpropionitrile): Another radical initiator, commonly used in the polymer industry.
Crotyl alcohol: A compound with an allyl group, used in the synthesis of various organic molecules.
Properties
CAS No. |
676132-37-9 |
---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
1-prop-2-enylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C10H15N/c1-2-6-10(9-11)7-4-3-5-8-10/h2H,1,3-8H2 |
InChI Key |
QCDHXXULSUSOSR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(CCCCC1)C#N |
Origin of Product |
United States |
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